(Z)-N-(2-bromophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide
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Description
(Z)-N-(2-bromophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H13BrN2OS and its molecular weight is 373.27. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Interactions
Research on compounds closely related to (Z)-N-(2-bromophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide highlights their molecular structures and interactions. For instance, Ghosh et al. (2000) and Ghosh et al. (1999) investigated analogs with potent inhibition of Bruton's tyrosine kinase (BTK) and their crystal packing, revealing significant insights into their hydrogen-bonding networks and molecular conformations (Ghosh et al., 2000) (Ghosh et al., 1999). These studies provide a foundation for understanding how small modifications in molecular structure can influence crystal formation and stability.
Synthesis and Chemical Properties
The synthesis and chemical properties of related compounds have been a subject of interest, demonstrating the versatility of enamide-based structures in organic synthesis. Trost et al. (2017) reported a method for isomerizing N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity, showcasing the synthetic utility of these compounds (Trost et al., 2017). Such methods enable the synthesis of geometrically defined enamides, which are crucial intermediates in the synthesis of various bioactive molecules.
Nonlinear Optical Properties
D’silva et al. (2012) explored the third-order nonlinear optical (NLO) properties of chalcone derivatives, including those with bromo and methylsulfanyl groups, using picosecond pulses. This study indicates that such compounds could have promising applications in nonlinear optics due to their significant NLO responses (D’silva et al., 2012).
Antipathogenic Activity
Limban et al. (2011) synthesized and tested thiourea derivatives for their antipathogenic activity, highlighting the potential of sulfur-containing compounds in developing new antimicrobial agents with significant biofilm inhibition properties (Limban et al., 2011).
Properties
IUPAC Name |
(Z)-N-(2-bromophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2OS/c1-22-14-8-6-12(7-9-14)10-13(11-19)17(21)20-16-5-3-2-4-15(16)18/h2-10H,1H3,(H,20,21)/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKVJEQPGZTGSM-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.